molecular formula C13H26N2O2 B2880817 tert-Butyl (4-(ethylamino)cyclohexyl)carbamate CAS No. 1286273-02-6

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

Cat. No. B2880817
CAS RN: 1286273-02-6
M. Wt: 242.363
InChI Key: CENLFVKCFRNZIL-XYPYZODXSA-N
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Description

“tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is related to other compounds such as “tert-Butyl (4-aminocyclohexyl)carbamate” and “tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate” which have similar structures .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” can be represented by the InChI code: 1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) . This indicates that the molecule contains a cyclohexyl ring with an ethylamino group and a carbamate group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” include a molecular weight of 242.36 . It is an oil at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Modification

The synthesis and chemical modification of compounds related to tert-Butyl (4-(ethylamino)cyclohexyl)carbamate are critical in the development of various chemical entities. For instance, the synthesis of penta-N-protected polyamide, a derivative containing five independently removable amino-protecting groups, showcases the intricate chemical manipulations possible with such structures, enabling selective deprotection and acylation for further chemical modifications (J. Pak & M. Hesse, 1998).

Material Science and Sensory Materials

In material science, the tert-butyl moiety plays a significant role in the formation of organogels, which can further self-assemble into lamellar structures, exhibiting strong blue emissive properties. These properties are utilized in the development of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating the potential of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate derivatives in creating chemosensors (Jiabao Sun et al., 2015).

Enantioselective Synthesis and Medicinal Chemistry

The compound also finds application in the enantioselective synthesis of various stereoisomers, serving as key intermediates for the synthesis of medicinal compounds such as factor Xa inhibitors. This highlights its utility in the precise construction of chiral molecules, which is essential in the development of drugs with specific activity and reduced side effects (Xin Wang et al., 2017).

Organic Synthesis Methodology

Moreover, tert-butyl carbamate derivatives are explored for their potential in organic synthesis methodologies, such as in the preparation of α-functionalized α-amino silanes through metalation reactions between nitrogen and silicon. This demonstrates the versatility of tert-butyl carbamate derivatives in facilitating various organic transformations (S. Sieburth et al., 1996).

Environmental Science and Microbial Degradation

In environmental science, the study of compounds related to tert-butyl carbamates, like methyl tert-butyl ether (MTBE), provides insights into the microbial degradation and environmental fate of such substances. Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact and developing bioremediation strategies (F. Fayolle et al., 2001).

Safety and Hazards

The safety information for “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENLFVKCFRNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

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